molecular formula C20H19BrNOP B14484610 N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide CAS No. 65814-46-2

N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide

Cat. No.: B14484610
CAS No.: 65814-46-2
M. Wt: 400.2 g/mol
InChI Key: BLZXQESWVNEXML-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide is a complex organic compound that features a brominated aromatic ring, a methyl group, and a phosphinic amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide typically involves the reaction of 2-bromo-4-methylaniline with diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: The phosphinic amide group can be reduced to phosphine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: The major product is the corresponding phosphine oxide.

    Reduction Reactions: The major product is the corresponding phosphine.

Scientific Research Applications

N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phosphinic amide group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-methylphenyl)-2-pyrazinecarboxamide
  • Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo
  • 4-Bromo-N-(2-methylphenyl)benzamide

Uniqueness

N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide is unique due to its combination of a brominated aromatic ring and a phosphinic amide group This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

65814-46-2

Molecular Formula

C20H19BrNOP

Molecular Weight

400.2 g/mol

IUPAC Name

2-bromo-N-diphenylphosphoryl-N,4-dimethylaniline

InChI

InChI=1S/C20H19BrNOP/c1-16-13-14-20(19(21)15-16)22(2)24(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,1-2H3

InChI Key

BLZXQESWVNEXML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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